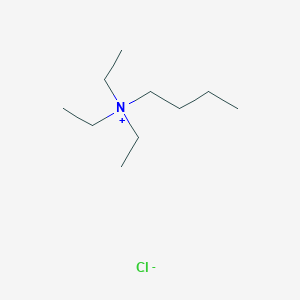
N-Butyltriethylammoniumchloride
Übersicht
Beschreibung
N-Butyltriethylammoniumchloride is a quaternary ammonium compound with the chemical formula C10H24ClN. It is a type of ionic liquid that has gained attention due to its unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents. These characteristics make it a valuable compound in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Butyltriethylammoniumchloride can be synthesized through a quaternization reaction. This involves the reaction of triethylamine with butyl chloride in the presence of a suitable solvent such as acetone or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
N(C2H5)3+C4H9Cl→N(C2H5)3C4H9Cl
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to enhance efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production. The use of phase transfer catalysts can also improve the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-Butyltriethylammoniumchloride primarily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating reactions between compounds in different phases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as halides and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.
Phase Transfer Catalysis: this compound acts as a phase transfer catalyst, enabling the transfer of reactants between aqueous and organic phases. This is particularly useful in reactions involving insoluble salts.
Major Products: The major products of reactions involving this compound depend on the specific nucleophile used. For example, reacting with sodium hydroxide can produce butanol and triethylamine.
Wissenschaftliche Forschungsanwendungen
N-Butyltriethylammoniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring phase transfer catalysis.
Biology: It can be used in the extraction and purification of biomolecules due to its ability to dissolve both hydrophilic and hydrophobic compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its solubility properties can enhance the bioavailability of certain drugs.
Industry: It is used in the manufacture of specialty chemicals, including surfactants and detergents, due to its ability to stabilize emulsions and disperse particles.
Wirkmechanismus
The mechanism by which N-Butyltriethylammoniumchloride exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. The quaternary ammonium group interacts with anionic species, allowing them to be solubilized in organic solvents. This interaction is crucial in many organic synthesis reactions, where the solubility of reactants can be a limiting factor.
Vergleich Mit ähnlichen Verbindungen
Benzyltriethylammoniumchloride: Similar in structure but with a benzyl group instead of a butyl group. It is also used as a phase transfer catalyst.
Tetrabutylammoniumchloride: Contains four butyl groups and is used in similar applications but has different solubility properties.
Hexadecyltrimethylammoniumchloride: Contains a longer alkyl chain, making it more hydrophobic and useful in surfactant applications.
Uniqueness: N-Butyltriethylammoniumchloride is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile in both aqueous and organic environments. Its relatively simple synthesis and high thermal stability further enhance its utility in various applications.
Eigenschaften
IUPAC Name |
butyl(triethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.ClH/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDRYIFEJILWIP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CC)(CC)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447215 | |
| Record name | N-Butyltriethylammoniumchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24344-65-8 | |
| Record name | 1-Butanaminium, N,N,N-triethyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24344-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyltriethylammoniumchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(Propan-2-yl)oxy]phenyl}piperazine-1-carboxamide](/img/structure/B1625152.png)


![7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.028,39.040,44.016,46.037,45]octatetraconta-1(43),2,4,6,8,10,12(46),13,15,19,21,23,25,29,31,33(45),34,36,38,40(44),41,47-docosaene-18,27-dione](/img/structure/B1625159.png)


![5-methyl-7-[3-(trifluoromethyl)phenyl]-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1625162.png)







